![molecular formula C11H14O3 B1198645 2-(4-Hydroxyphenyl)-3-methylbutyric acid CAS No. 70124-98-0](/img/structure/B1198645.png)
2-(4-Hydroxyphenyl)-3-methylbutyric acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Hydroxyphenyl)-3-methylbutyric acid involves various chemical reactions. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has been shown to yield ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating a method for producing closely related compounds. This process involves a sequential hydrogenation of CO and CC bonds, indicating a potential pathway for synthesizing this compound derivatives through similar strategies (Meng, Zhu, & Zhang, 2008).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be elucidated through various spectroscopic techniques. For example, high-resolution solid-state 13C NMR studies of poly[(R)-3-hydroxybutyric] acid offer insights into the structural details of related compounds, showcasing the importance of spectroscopic analysis in understanding the molecular configuration and the distribution of crystalline and amorphous phases in polymeric materials (Nozirov, Fojud, Klinowsk, & Jurga, 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are crucial for their functionalization and application. For example, the demethylation of 4-methoxyphenylbutyric acid using molten pyridinium hydrochloride to afford 4-hydroxyphenylbutyric acid represents a key reaction for generating compounds with similar structures on a multikilogram scale, highlighting the chemical reactivity and potential scalability of processes for producing such compounds (Schmid, Beck, Cronin, & Staszak, 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are important for their application in various industries. Detailed physical property analysis can be derived from studies like those on poly[(R)-3-hydroxybutyric] acid, which investigate the material's phase behavior and thermal properties to inform on the handling and processing of such compounds (Nozirov, Fojud, Klinowsk, & Jurga, 2002).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and functional group behavior, is crucial for the application of this compound derivatives. The synthesis and characterization of related compounds, through reactions like hydrogenation and demethylation, provide insights into the chemical behavior and modification potential of these compounds for various applications (Meng, Zhu, & Zhang, 2008; Schmid, Beck, Cronin, & Staszak, 2004).
Scientific Research Applications
Muscle Recovery and Adaptations
β-Hydroxy-β-methylbutyrate free acid (HMB-FA), a derivative of 2-(4-Hydroxyphenyl)-3-methylbutyric acid, is notable for its potential in enhancing muscle recovery and adaptations post-resistance training. Research indicates that HMB-FA supplementation may reduce muscle damage markers, improve immune and endocrine responses, and boost muscle mass and strength gains from resistance training. It is also suggested to positively influence aerobic fitness when combined with high-intensity interval training. However, further research is needed to conclusively determine HMB-FA's overall effectiveness as an ergogenic aid (Silva et al., 2017).
Proteostasis Maintenance
4-Phenylbutyric acid (4-PBA), another derivative, is recognized for its role as a chemical chaperone, preventing protein misfolding and alleviating endoplasmic reticulum (ER) stress. This property is crucial, given the ER's role in protein folding and the potential pathologies arising from impaired ER homeostasis. 4-PBA's ability to mitigate unfolded protein response (UPR) activation and possibly alleviate various pathologies marks its significance in biomedical research, though the exact mechanisms warrant further exploration (Kolb et al., 2015).
Nutritional and Metabolic Influences
In the context of nutrition, isoacids like 2-methylbutyric acid, derived from this compound, play a crucial role in ruminant nutrition. They contribute to ruminal and intermediary metabolism and may positively influence microbial fermentation and animal performances, though their exact impact on intermediary metabolism and specific pathways requires further investigation (Andries et al., 1987).
Mechanism of Action
Target of Action
It is known that phenolic compounds, which include 2-(4-hydroxyphenyl)-3-methylbutanoic acid, often interact with various enzymes and receptors within the body .
Mode of Action
Phenolic compounds, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Phenolic compounds, including 2-(4-hydroxyphenyl)-3-methylbutanoic acid, are involved in various biochemical pathways. They are often synthesized through the shikimate and phenylpropanoid pathways, which are crucial for understanding the biosynthesis of individual phenolic compounds
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Safety and Hazards
Future Directions
The future directions of a compound’s research depend on its potential applications. For instance, the profile of and dynamic concentration changes in tyrosine, phenylalanine, and tryptophan metabolites in blood are of great interest since they could be considered potential biomarkers of different disorders .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBITPXOESTAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990356 | |
Record name | 2-(4-Hydroxyphenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70124-98-0 | |
Record name | 4-Hydroxy-α-(1-methylethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70124-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Hydroxyphenyl)-3-methylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070124980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxyphenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxyphenyl)-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.